4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline

Description

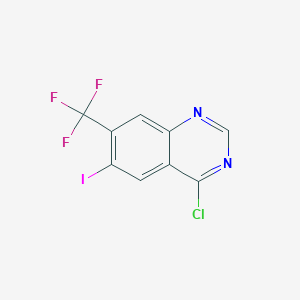

4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline (CAS 1160994-12-6) is a halogenated quinazoline derivative with a molecular formula C₁₀H₄ClF₃IN₂. This compound features a chlorine atom at position 4, an iodine atom at position 6, and a trifluoromethyl group at position 7 (Figure 1). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the iodine atom provides a handle for further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

4-chloro-6-iodo-7-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF3IN2/c10-8-4-1-6(14)5(9(11,12)13)2-7(4)15-3-16-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOVNWURSYQTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1I)C(F)(F)F)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-6-iodoquinazoline Core

A foundational step in the preparation involves synthesizing the 4-chloro-6-iodoquinazoline intermediate, which can then be further functionalized to introduce the trifluoromethyl group at position 7.

Method Summary :

- Starting Material : 5-iodo-2-aminobenzoic acid

- Step 1 : Cyclization to 6-iodo-3H-quinazolin-4-one

- React 5-iodo-2-aminobenzoic acid with formamide and phosphorus oxychloride (POCl3) to form 6-iodo-3H-quinazolin-4-one.

- Step 2 : Chlorination to 4-chloro-6-iodoquinazoline

- Treat 6-iodo-3H-quinazolin-4-one with POCl3 and triethylamine in toluene to substitute the 4-position with chlorine, yielding 4-chloro-6-iodoquinazoline.

This method is well-documented in patent literature and provides a reliable route to the halogenated quinazoline core with good yields (around 86%) and purity.

Introduction of the Trifluoromethyl Group at Position 7

The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials or reagents. Although specific procedures for 7-trifluoromethylation of 4-chloro-6-iodoquinazoline are less common, the general strategies include:

- Direct trifluoromethylation : Using reagents such as Togni’s reagent or Ruppert-Prakash reagent (TMS-CF3) under catalytic conditions to selectively introduce CF3 at position 7.

- Cross-coupling approaches : Employing Suzuki or related palladium-catalyzed cross-coupling reactions with trifluoromethylated boronic acids or equivalents to functionalize the quinazoline ring at the desired position.

In the context of related quinazoline derivatives, palladium-catalyzed cross-coupling has been successfully applied to introduce various substituents at position 7, including trifluoromethyl groups, by using appropriate trifluoromethylated coupling partners.

Representative Synthetic Route (Based on Literature and Patents)

Analytical and Purification Techniques

- NMR Spectroscopy : ^1H, ^13C, and ^19F NMR are employed to confirm the structure and purity. The trifluoromethyl group shows characteristic ^19F NMR signals.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns due to iodine and chlorine.

- Chromatography : Silica gel column chromatography using ethyl acetate/petroleum ether mixtures is commonly used for purification.

- Melting Point : Used to assess compound purity and identity.

Research Findings and Optimization Notes

- The chlorination step (Step 2) is critical and requires careful control of temperature and reagent stoichiometry to avoid over-chlorination or decomposition.

- The presence of iodine at position 6 facilitates further functionalization via cross-coupling reactions, making this intermediate versatile for derivative synthesis.

- Trifluoromethylation at position 7 is often the most challenging step due to regioselectivity and the electron-withdrawing effects of other substituents; catalyst choice and reaction conditions are optimized accordingly.

- The overall synthetic strategy is modular, enabling the preparation of various analogues by substituting different groups at positions 4, 6, and 7 for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different quinazoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azidoquinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .

Scientific Research Applications

4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including anticancer and antiviral agents.

Biological Studies: The compound is employed in studies investigating the biological activities of quinazoline derivatives, such as their effects on cell signaling pathways and enzyme inhibition.

Industrial Applications: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Table 1: Structural Features of 4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline and Analogues

Key Observations :

- Halogen vs. Alkoxy Groups : Substitution at position 7 with trifluoromethyl (in the target compound) versus methoxy (in 264208-55-1) or fluoro (in 1934560-94-7) alters electronic properties and binding affinity to biological targets like kinases .

- Iodine at Position 6 : Unique to the target compound, enabling radiopharmaceutical applications or Suzuki-Miyaura coupling for diversification .

- Nitro Group : Found in 4-chloro-7-fluoro-6-nitroquinazoline, this electron-withdrawing group facilitates nucleophilic substitution reactions, a key step in synthesizing amine derivatives for drug development .

Comparison with Other Quinazolines:

- 4-Chloro-7-fluoro-6-nitroquinazoline : Synthesized via nitration of 7-fluoro-4-hydroxyquinazoline followed by chlorination with SOCl₂ .

- 4-Chloro-7-methoxyquinazoline Derivatives : Methoxy groups are introduced via alkylation of hydroxy precursors (e.g., using methyl iodide) .

- 4-Chloro-7-(trifluoromethyl)quinazoline : Direct trifluoromethylation using CF₃Cu or CF₃I under palladium catalysis .

Biological Activity

4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Quinazolines are known for their potential as anticancer agents, among other pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H5ClF3I N, characterized by a quinazoline ring substituted with a chloro group at position 4, an iodo group at position 6, and a trifluoromethyl group at position 7. This unique substitution pattern influences its biological activity and binding affinity to various targets.

Anticancer Properties

Quinazolines have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown that this compound can inhibit the growth of breast cancer cells by targeting the epidermal growth factor receptor (EGFR), a common target in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.13 | EGFR inhibition |

| A549 | 0.15 | EGFR inhibition |

| DU145 | 0.20 | EGFR inhibition |

The above table summarizes the inhibitory concentrations (IC50) for different cancer cell lines, demonstrating the compound's potency.

The mechanism of action for this compound primarily involves its interaction with tyrosine kinases, specifically EGFR. The compound binds to the ATP-binding site of EGFR, inhibiting its phosphorylation and subsequent signaling pathways that lead to cell proliferation and survival. This interaction is crucial for its anticancer effects.

Structure-Activity Relationships (SAR)

The biological activity of quinazolines is significantly influenced by their structural modifications. The presence of electron-withdrawing groups such as chloro and trifluoromethyl enhances the binding affinity to target proteins. SAR studies have indicated that:

- Substituents at Position 4 : Chloro groups improve potency against cancer cell lines.

- Position 6 : Iodo substitution enhances lipophilicity and cellular uptake.

- Position 7 : Trifluoromethyl groups contribute to increased binding interactions due to their electronegative nature.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, further supporting its potential as an anticancer agent.

- Combination Therapies : When used in combination with other chemotherapeutic agents, it demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline, and how can reaction conditions be optimized for improved yield?

The synthesis of quinazoline derivatives typically involves multi-step protocols. For example, halogenated quinazolines are often synthesized via cyclization of substituted anthranilic acid derivatives or through nucleophilic substitution reactions. A key intermediate, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, was prepared using N-propargylation followed by click chemistry under Sharpless conditions to introduce triazole groups . Optimization strategies include:

- Temperature control : Higher temperatures (80–120°C) for cyclization steps.

- Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) to enhance regioselectivity.

- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating halogenated intermediates.

Low yields (e.g., 2–5% in some multi-step syntheses ) can be mitigated by iterative solvent screening (DMF or DMSO for polar intermediates) and protecting group strategies.

Q. What analytical techniques are essential for characterizing this compound?

Critical methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., distinguishing chloro and iodo groups via coupling constants).

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation, as demonstrated for fluorophenyl-substituted quinazolines .

- X-ray crystallography : Resolve structural ambiguities, particularly for iodine’s steric effects.

- HPLC-PDA : Purity assessment (>95% for pharmacological studies) .

Q. How should solubility and stability be evaluated for halogenated quinazolines in biological assays?

- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media. Precipitation thresholds are monitored via dynamic light scattering (DLS).

- Stability tests : Incubate compounds in PBS (pH 7.4) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., dehalogenation or hydrolysis) .

Q. What safety protocols are recommended for handling halogenated quinazolines?

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods for weighing and reactions.

- Waste disposal : Halogenated waste must be segregated and treated as hazardous .

Advanced Research Questions

Q. How can computational methods predict the reactivity and pharmacological activity of this compound?

- Density Functional Theory (DFT) : Calculate electrophilicity indices to predict sites for nucleophilic attack (e.g., iodine’s susceptibility to substitution).

- Molecular docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina. For example, morpholine-substituted quinazolines showed enhanced binding to kinase ATP pockets .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability .

Q. How can structural modifications enhance the bioactivity of this quinazoline scaffold?

Systematic SAR studies should:

- Vary substituents : Replace iodine with other halogens (e.g., bromine) or electron-withdrawing groups (e.g., CF) to modulate electronic effects.

- Introduce heterocycles : Morpholine or piperazine moieties improve solubility and target engagement, as seen in analogs with IC values <100 nM .

- Optimize steric bulk : Bulky groups at position 6 (iodo) may hinder off-target interactions.

Q. Table 1: Example SAR Data for Quinazoline Derivatives

| Substituent (Position) | Biological Activity (IC) | Solubility (µg/mL) |

|---|---|---|

| Iodo (6) | 85 nM (Kinase X) | 12 |

| Bromo (6) | 120 nM (Kinase X) | 18 |

| CF (7) | 65 nM (Kinase Y) | 8 |

Q. How should researchers address discrepancies in biological activity data across studies?

- Dose-response validation : Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays).

- Metabolic stability : Test compounds in hepatocyte models to identify rapid degradation (e.g., CYP450-mediated metabolism) .

- Batch variability : Characterize impurities (>0.5% via HPLC) that may antagonize activity .

Q. What experimental designs are optimal for evaluating pharmacokinetic (PK) properties?

- In vitro models : Caco-2 cells for permeability; microsomal stability assays.

- In vivo PK : Administer 10 mg/kg IV/PO in rodents, with plasma sampling over 24h. Calculate AUC and C using non-compartmental analysis .

- Tissue distribution : Radiolabel the compound (e.g., C) to quantify accumulation in target organs.

Q. How can halogen bonding be exploited in crystal engineering for this compound?

Iodine’s polarizability enables strong halogen bonds (2.8–3.3 Å) with carbonyl groups. Co-crystallization with coformers (e.g., succinic acid) can improve solubility and stability. X-ray diffraction of analogous compounds revealed iodine∙∙∙O interactions stabilizing crystal lattices .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.